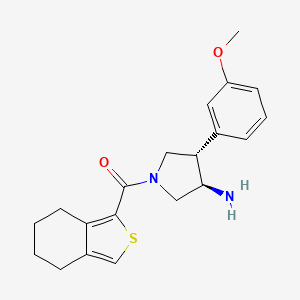

![molecular formula C20H24N6O B5538533 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to "N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide" involves multiple steps, including condensation reactions, and can be characterized by techniques like NMR and X-ray diffraction. For example, a study detailed the synthesis of a similar compound through condensation of 3-methoxybenzoic acid with an intermediate prepared from various precursors, demonstrating the complexity of these synthesis pathways (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography and density functional theory (DFT). These studies reveal detailed geometric bond lengths, bond angles, and molecular electrostatic potential surfaces. For instance, the crystal structure of a similar compound was analyzed, showing its tetragonal system and space group characteristics (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactions of these compounds often involve multiple stages and result in the formation of diverse structures. For example, one study reported a series of ring-chain tautomerizations and rearrangements to synthesize an imidazo[4,5-b]pyridin derivative (Lis et al., 1990).

Physical Properties Analysis

Analyzing the physical properties of such compounds often includes determining their crystal systems and space groups. For example, a related compound was found to belong to the triclinic system, with specific dimensions and angles, providing insights into its physical structure (Fu-b, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by their structural characteristics. Studies often involve exploring the interactions and bond formations, for instance, intermolecular hydrogen bonds, which are critical in determining the chemical behavior of these compounds (Huang et al., 2020).

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds with structural elements similar to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide, are reviewed for their antitumor activities. Research highlights include bis(2-chloroethyl)amino derivatives of imidazole and related compounds, some of which have progressed to preclinical testing stages. These structures are of interest for new antitumor drug development and the synthesis of compounds with varied biological properties (Iradyan et al., 2009).

Heterocyclic Amines in Cancer Research

The role of food-derived heterocyclic amines (HAs), particularly those related to imidazole structures, in breast cancer research is significant. Experimental evidence implicates HAs from cooked meats in mammary gland cancer in animal models, with mechanisms involving DNA adduct formation. Such findings underscore the importance of studying compounds like N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide in the context of dietary influences on cancer risk (Snyderwine, 1994).

Pyrimidine Derivatives in Sensing and Medicinal Applications

Pyrimidine derivatives serve as exquisite sensing materials and possess a wide range of biological and medicinal applications. The ability of such compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This suggests potential research applications for N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide in developing new optical sensors and exploring its biological effects (Jindal & Kaur, 2021).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary depending on their chemical structure and the biological system they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Future Directions

The future directions in the research and development of imidazole derivatives are likely to focus on the synthesis of new compounds with improved biological activities and safety profiles. The development of new synthetic routes and the exploration of new biological activities are also important areas of future research .

properties

IUPAC Name |

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-13-5-6-17(14(2)9-13)20(27)22-8-7-21-18-10-19(24-11-23-18)26-12-25-15(3)16(26)4/h5-6,9-12H,7-8H2,1-4H3,(H,22,27)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGGCOMPXWHSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=NC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)

![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)